molecular formula C8H8BrClO2S B2752214 (4-Bromo-2-methylphenyl)methanesulfonyl chloride CAS No. 1541775-33-0

(4-Bromo-2-methylphenyl)methanesulfonyl chloride

Cat. No.: B2752214
CAS No.: 1541775-33-0
M. Wt: 283.56
InChI Key: KCPOAWGNCBKOOI-UHFFFAOYSA-N
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Description

(4-Bromo-2-methylphenyl)methanesulfonyl chloride (CAS 1541775-33-0) is a high-value organosulfur reagent designed for research applications in synthetic organic and medicinal chemistry . This compound, with the molecular formula C8H8BrClO2S and a molecular weight of 283.57, serves as a versatile electrophilic building block . Its primary research value lies in its role as a sulfonylation agent, facilitating the introduction of the (4-bromo-2-methylphenyl)methanesulfonyl group onto nucleophiles. Researchers utilize this reagent to synthesize sulfonate esters from alcohols and sulfonamides from primary or secondary amines . The resulting sulfonamides are known for their high stability, resisting hydrolysis under both acidic and basic conditions, making them valuable as protective groups for amines or as stable motifs in drug discovery . The bromine and methyl substituents on the aromatic ring offer additional sites for further functionalization via cross-coupling reactions, enabling the creation of diverse compound libraries for biological screening and materials science research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Datasheet for handling instructions, as this compound is corrosive and causes severe skin burns and eye damage .

Properties

IUPAC Name

(4-bromo-2-methylphenyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2S/c1-6-4-8(9)3-2-7(6)5-13(10,11)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPOAWGNCBKOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-methylphenyl)methanesulfonyl chloride typically involves the reaction of (4-Bromo-2-methylphenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

Industrial production methods for (4-Bromo-2-methylphenyl)methanesulfonyl chloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-methylphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with (4-Bromo-2-methylphenyl)methanesulfonyl chloride include:

    Amines: For the formation of sulfonamides.

    Alcohols: For the formation of sulfonate esters.

    Thiols: For the formation of sulfonothioates.

The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to prevent decomposition of the sulfonyl chloride group.

Major Products Formed

The major products formed from reactions with (4-Bromo-2-methylphenyl)methanesulfonyl chloride include sulfonamides, sulfonate esters, and sulfonothioates, depending on the nucleophile used in the reaction.

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : It is widely used as a reagent in the synthesis of various organic compounds, including sulfonamides and sulfonate esters. The reactivity of the sulfonyl chloride allows for nucleophilic substitution reactions, making it valuable in creating complex molecules.

Biology

  • Modification of Biomolecules : In biological research, this compound is employed to modify biomolecules for studying biological processes. Its ability to form covalent bonds with nucleophiles makes it useful for tagging or altering proteins and other biomolecules .

Medicine

  • Pharmaceutical Intermediates : It plays a crucial role in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The compound's reactivity facilitates the synthesis of drugs targeting various diseases, including cancer .

Industry

  • Production of Specialty Chemicals : In industrial applications, (4-Bromo-2-methylphenyl)methanesulfonyl chloride is utilized in the manufacture of specialty chemicals and materials, contributing to sectors such as agrochemicals and polymers .

Cytotoxicity Assessment

Research has demonstrated that derivatives of (4-Bromo-2-methylphenyl)methanesulfonyl chloride exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Cell Line : MCF-7 (breast cancer)
    • Growth Inhibition : 11% - 29%
    • Mechanism : Apoptosis induction through increased pro-apoptotic protein levels .

Antimicrobial Evaluation

Studies have shown promising antimicrobial activity:

  • Pathogen : Various bacteria
    • Effectiveness : Effective at low concentrations
    • Mechanism : Inhibition of biofilm formation, crucial for combating persistent bacterial infections .

Research Findings Summary Table

Activity TypeCell Line/PathogenIC50 / GI (%)Mechanism
AntitumorMCF-7 (breast cancer)GI = 11% - 29%Apoptosis induction
AntimicrobialVarious bacteriaEffective at low concentrationsBiofilm inhibition
CytotoxicityFaDu (hypopharyngeal tumor)IC50 = 5 - 10 nMMicrotubule destabilization

Mechanism of Action

The mechanism of action of (4-Bromo-2-methylphenyl)methanesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Electron-Withdrawing Groups (Br, Cl, F): Increase electrophilicity of the sulfonyl chloride group, enhancing reactivity toward nucleophilic substitution. For example, fluorine at the 2-position (4-bromo-2-fluorophenyl) may stabilize intermediates in Suzuki coupling reactions . Methyl Group (2-CH₃): Steric hindrance from the ortho-methyl group in the target compound may slow reaction kinetics compared to non-methylated analogs like (4-bromophenyl)methanesulfonyl chloride .
  • Physical Properties :
    • Melting points vary significantly; (3-chlorophenyl)methanesulfonyl chloride has a higher melting point (69–72°C) due to stronger intermolecular forces .
    • Collision cross-section (CCS) data correlate with adduct size; the target compound’s [M+Na]⁺ adduct (143.5 Ų) is larger than [M+H]⁺ (139.1 Ų) due to sodium’s ionic radius .

Pharmacological Relevance:

  • Brominated derivatives (e.g., 4-bromo-2-methylphenyl ) are intermediates in kinase inhibitors and antimicrobial agents due to their ability to form stable sulfonamide bonds .
  • The 3-chlorophenyl variant is employed in covalent inhibitor design, leveraging its reactivity with cysteine residues .

Biological Activity

(4-Bromo-2-methylphenyl)methanesulfonyl chloride, also known as BMPS, is a chemical compound with significant potential in organic synthesis and medicinal chemistry. Its unique structure, featuring a bromine atom and a methyl group on a phenyl ring, allows it to serve as a versatile reagent in various chemical reactions. This article delves into the biological activity of BMPS, focusing on its reactivity, applications, and potential therapeutic uses.

  • Molecular Formula : C₇H₈BrClO₂S
  • Molecular Weight : 283.57 g/mol
  • Physical State : Typically appears as a colorless to pale yellow liquid.
  • Hazards : Classified as corrosive, it poses risks such as severe skin burns, eye damage, and respiratory irritation upon exposure.

Biological Activity Overview

BMPS primarily functions as an electrophilic reagent capable of reacting with nucleophiles. This characteristic makes it valuable in modifying biomolecules for research and therapeutic applications. The compound's reactivity profile enables it to participate in various nucleophilic substitution reactions, leading to the formation of sulfonamides and sulfonate esters.

Table 1: Comparison of Similar Compounds

Compound NameMolecular FormulaCAS NumberUnique Features
(2-Bromo-4-methylphenyl)methanesulfonyl chlorideC₇H₈BrClO₂S1517365-17-1Different bromine position on the phenyl ring
(4-Chloro-2-methylphenyl)methanesulfonyl chlorideC₇H₈ClO₂S1541775-33-XContains chlorine instead of bromine
(3-Bromo-2-methylphenyl)methanesulfonyl chlorideC₇H₈BrClO₂S1541775-33-YBromine located at a different position on the phenyl ring

The biological activity of BMPS can be attributed to its ability to form covalent bonds with nucleophilic sites in proteins or other biomolecules. This reactivity facilitates studies on protein-ligand interactions and enzyme mechanisms. The sulfonamide derivatives formed through these interactions are often evaluated for their biological activities, including antimicrobial properties.

Case Study: Antimicrobial Activity

Research has demonstrated that compounds similar to BMPS exhibit significant antimicrobial properties. For instance, studies involving sulfonamide derivatives have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative organisms. The agar-well diffusion method revealed enhanced antimicrobial activity with inhibition zone values ranging from 9 to 20 mm .

Applications in Medicinal Chemistry

BMPS is utilized as a synthetic intermediate in the development of pharmaceutical agents. Its ability to modify biomolecules opens avenues for creating new drugs with tailored biological activities. For example, compounds derived from BMPS have been explored for their potential in treating conditions such as cancer due to their ability to disrupt cellular processes.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling (4-Bromo-2-methylphenyl)methanesulfonyl chloride in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves (tested for chemical resistance), safety goggles, and lab coats to prevent skin/eye contact. Use respiratory protection (e.g., organic vapor respirators) when ventilation is insufficient .
  • Ventilation : Conduct reactions in a fume hood with local exhaust systems to avoid inhalation of vapors or aerosols .
  • First Aid : Immediate flushing with water for 15+ minutes if skin/eye contact occurs. For inhalation exposure, move to fresh air and seek medical attention .
  • Storage : Store in corrosion-resistant containers (e.g., glass) at 0–6°C, away from oxidizers and moisture .

Q. What synthetic routes are available for preparing (4-Bromo-2-methylphenyl)methanesulfonyl chloride?

  • Methodological Answer :

  • Sulfonation Pathway : React (4-bromo-2-methylphenyl)methane with chlorosulfonic acid to form the sulfonic acid intermediate, followed by treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride .
  • Alternative Route : Direct sulfonylation of the methylphenyl precursor using sulfur trioxide (SO₃) in dichloromethane, followed by HCl quenching .
  • Key Considerations : Monitor reaction temperature (<40°C) to prevent decomposition and use anhydrous conditions to avoid hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized for sulfonamide formation using (4-Bromo-2-methylphenyl)methanesulfonyl chloride?

  • Methodological Answer :

  • Solvent Selection : Use aprotic solvents (e.g., THF, DCM) to minimize side reactions. Add a base (e.g., triethylamine) to neutralize HCl byproducts and drive the reaction .
  • Stoichiometry : Maintain a 1:1.2 molar ratio of sulfonyl chloride to amine to ensure complete conversion.
  • Kinetic Analysis : Track reaction progress via TLC or NMR to identify optimal reaction times (typically 4–6 hours at 25°C).
  • Example Protocol : Combine 1 mmol sulfonyl chloride with 1.2 mmol aniline derivative in DCM, stir under N₂, and monitor by LC-MS .

Q. What analytical techniques are suitable for characterizing decomposition products under varying storage conditions?

  • Methodological Answer :

  • Stability Testing : Store samples at 25°C, 40°C, and 60°C for 1–4 weeks. Analyze via:
  • GC-MS : Identify volatile decomposition products (e.g., SOₓ, halogenated compounds) .
  • FTIR/NMR : Detect structural changes (e.g., hydrolysis to sulfonic acids).
  • Findings : Hydrolysis rates increase at >40°C, producing (4-bromo-2-methylphenyl)methanesulfonic acid and HCl. Decomposition accelerates in humid environments .

Q. How can researchers resolve discrepancies in reported reactivity with amines?

  • Methodological Answer :

  • Controlled Experiments : Compare reactivity under anhydrous vs. humid conditions. Use Karl Fischer titration to quantify water content in solvents.
  • Mechanistic Insight : The compound’s slow hydrolysis (vs. thionyl chloride) allows selective sulfonamide formation in dry conditions but competes with hydrolysis in moisture-rich systems .
  • Case Study : In a 2023 study, conflicting yields (60% vs. 85%) were attributed to trace water in amine substrates. Pre-drying amines over molecular sieves improved consistency .

Q. What strategies mitigate hazards during scale-up of reactions involving this compound?

  • Methodological Answer :

  • Engineering Controls : Use jacketed reactors with temperature control to manage exotherms. Install scrubbers to neutralize HCl emissions .
  • Waste Management : Neutralize residual sulfonyl chloride with aqueous NaHCO₃ before disposal .
  • Process Validation : Conduct small-scale calorimetry to assess thermal risks. Pilot studies show >50 g reactions require incremental reagent addition to prevent runaway reactions .

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